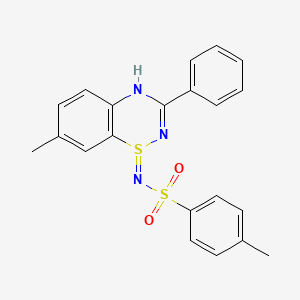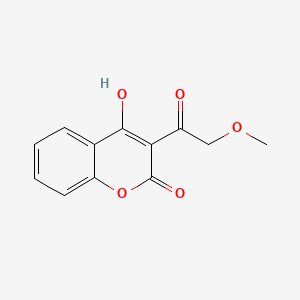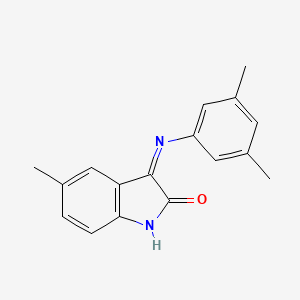
4-methyl-N-(7-methyl-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(2H)-ylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(7-methyl-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(2H)-ylidene)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(7-methyl-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(2H)-ylidene)benzenesulfonamide typically involves the following steps:
Formation of the Benzothiadiazine Core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the methyl and phenyl groups can be done through electrophilic aromatic substitution reactions.
Sulfonamide Formation: The final step involves the reaction of the benzothiadiazine derivative with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Use of crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(7-methyl-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(2H)-ylidene)benzenesulfonamide involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazine Derivatives: Compounds with similar core structures but different substituents.
Sulfonamide Derivatives: Compounds with sulfonamide groups but different core structures.
Uniqueness
4-methyl-N-(7-methyl-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(2H)-ylidene)benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H19N3O2S2 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(NZ)-4-methyl-N-(7-methyl-3-phenyl-4H-1λ4,2,4-benzothiadiazin-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C21H19N3O2S2/c1-15-8-11-18(12-9-15)28(25,26)24-27-20-14-16(2)10-13-19(20)22-21(23-27)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,22,23) |
InChI Key |
JNLGBPGMDGQKMF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=S\2/C3=C(C=CC(=C3)C)NC(=N2)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S2C3=C(C=CC(=C3)C)NC(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[2-[(E)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B13379254.png)
![2-[2-(2,4-dihydroxybenzylidene)hydrazino]-N-{3-nitrophenyl}-2-oxoacetamide](/img/structure/B13379260.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(3-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379265.png)
![(5Z)-2-(4-bromoanilino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one](/img/structure/B13379270.png)
![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13379274.png)

![2,4-dihydroxybenzaldehyde [4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13379286.png)
![4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide](/img/structure/B13379290.png)

![(5Z)-2-(4-chloroanilino)-5-[(2-hydroxy-5-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379318.png)
![1-(3-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13379327.png)
![2-[[(Z)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B13379328.png)
![5-(3-Methylbenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one](/img/structure/B13379332.png)
![[(3-acetyl-6-bromo-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetonitrile](/img/structure/B13379340.png)
